6-Chloro-[2,4'-bipyridine]-5-carboxylic acid
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Overview
Description
6-Chloro-[2,4’-bipyridine]-5-carboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of a chlorine atom and a carboxylic acid group on the bipyridine structure enhances its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[2,4’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted bipyridine derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include carboxylate salts, hydrogen-substituted bipyridine derivatives, and various substituted bipyridine compounds depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid exerts its effects depends on its application:
Comparison with Similar Compounds
6-Chloro-[2,4’-bipyridine]-5-carboxylic acid can be compared with other bipyridine derivatives:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metals.
4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of viologens and other electroactive materials.
6-Bromo-[2,4’-bipyridine]-5-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which can influence the reactivity and properties of the compound.
The uniqueness of 6-Chloro-[2,4’-bipyridine]-5-carboxylic acid lies in the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups, enhancing its versatility in different applications.
Properties
Molecular Formula |
C11H7ClN2O2 |
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Molecular Weight |
234.64 g/mol |
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)1-2-9(14-10)7-3-5-13-6-4-7/h1-6H,(H,15,16) |
InChI Key |
KLDKPOCUWKOYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
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